5-Butylisoxazole-4-carbonyl chloride
Description
Significance of Isoxazole (B147169) Ring Systems in Contemporary Organic Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern organic synthesis. nih.govnanobioletters.com This structural motif is not merely a chemical curiosity but a privileged scaffold found in numerous biologically active compounds and functional materials. nih.govmdpi.com The arrangement of its heteroatoms imparts a unique electronic character and allows for diverse substitution patterns, making the isoxazole ring a versatile template for chemical modification. nih.govresearchgate.net
Researchers have long been interested in developing isoxazole-containing compounds due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnanobioletters.com The isoxazole core serves as a bioisostere for other functional groups and can engage in crucial hydrogen bonding interactions, contributing to high-affinity binding with biological targets. mdpi.com Its derivatives are considered vital synthons because of their adaptability in chemical transformations, which allows them to be converted into other useful synthetic intermediates. researchgate.net The development of new synthetic strategies, such as those employing electrophilic cyclization or multicomponent reactions, continues to expand the accessibility and application of these important heterocyclic systems. mdpi.comnih.gov
The Role of Acyl Chlorides as Highly Reactive Synthetic Intermediates in Fine Chemical Synthesis
Acyl chlorides, or acid chlorides, are organic compounds characterized by the -C(=O)Cl functional group. wikipedia.org They are derivatives of carboxylic acids and are among the most reactive acyl compounds used in organic synthesis. fiveable.menumberanalytics.com This high reactivity stems from the strong electron-withdrawing effect of the chlorine atom, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. numberanalytics.comalevels.ai Furthermore, the chloride ion is an excellent leaving group, facilitating substitution reactions. numberanalytics.com
Due to their reactivity, acyl chlorides are pivotal intermediates for the synthesis of a wide range of other carbonyl compounds and fine chemicals. fiveable.menih.gov They readily react with alcohols to form esters, with amines to form amides, and with salts of carboxylic acids to generate anhydrides. wikipedia.org This versatility makes them indispensable in the production of pharmaceuticals and other complex organic molecules. fiveable.me The conversion of a less reactive carboxylic acid into a highly reactive acyl chloride is a common strategy to activate the acyl group for subsequent chemical transformations, often achieved using reagents like thionyl chloride or oxalyl chloride. wikipedia.orgfiveable.me
Positioning of 5-Butylisoxazole-4-carbonyl Chloride as a Versatile Substituted Isoxazole Derivative for Academic Inquiry
This compound represents a specialized chemical tool designed for academic and research applications. It combines the established chemical significance of the isoxazole ring system with the potent reactivity of an acyl chloride. The butyl group at the 5-position and the acyl chloride at the 4-position provide two distinct points for chemical modification, making it a bifunctional building block for constructing more elaborate molecules.
For researchers, this compound is a platform for exploring new chemical space. By reacting this compound with different nucleophiles, chemists can systematically study how changes in the substituent at the 4-position affect the physical, chemical, and potentially biological properties of the resulting isoxazole derivatives. This makes it a valuable intermediate for academic inquiry into structure-activity relationships and the development of novel synthetic methodologies.
Chemical Profile and Synthetic Utility
The utility of this compound in a research context is defined by its chemical properties and its potential reaction pathways.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| General Appearance | Expected to be a liquid or low-melting solid |
| Key Functional Groups | Isoxazole Ring, Acyl Chloride, Butyl Group |
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reactant | Product Class | Significance |
| Aminolysis | Primary or Secondary Amine (R₂NH) | Isoxazole-4-carboxamide | Formation of stable amide bonds, crucial in medicinal chemistry. wikipedia.org |
| Alcoholysis/Phenolysis | Alcohol (R'OH) or Phenol (ArOH) | Isoxazole-4-carboxylate Ester | Creation of ester linkages, widely present in natural products and drugs. wikipedia.org |
| Hydrolysis | Water (H₂O) | Isoxazole-4-carboxylic acid | Regeneration of the corresponding carboxylic acid. wikipedia.org |
| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | 4-Aroylisoxazole | Formation of a carbon-carbon bond to create isoxazole-ketone derivatives. fiveable.me |
Structure
3D Structure
Properties
CAS No. |
75706-00-2 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-butyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-2-3-4-7-6(8(9)11)5-10-12-7/h5H,2-4H2,1H3 |
InChI Key |
MFWVUXQQNCGGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NO1)C(=O)Cl |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 5 Butylisoxazole 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The carbonyl carbon of the acyl chloride is highly electrophilic, making it a prime target for attack by a wide range of nucleophiles. This reactivity is a hallmark of acyl chlorides and drives the most common class of reactions for this compound: nucleophilic acyl substitution. masterorganicchemistry.com The general mechanism involves a two-step addition-elimination process. youtube.comyoutube.com First, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequently, the carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated. youtube.comyoutube.com
The reactivity of the acyl chloride is significantly greater than that of other carboxylic acid derivatives like esters or amides. youtube.comlibretexts.org This is due to the strong inductive electron-withdrawing effect of the chlorine atom and poor resonance stabilization between the chlorine and the carbonyl group, which increases the partial positive charge on the carbonyl carbon. libretexts.org
Specific kinetic and thermodynamic parameters for reactions involving 5-butylisoxazole-4-carbonyl chloride are not extensively detailed in the available literature. However, the kinetics of its nucleophilic acyl substitution reactions can be inferred from the general principles governing such transformations. The reactions are typically rapid, often occurring at room temperature or below. fishersci.co.uk
The rate of reaction is influenced by several factors:
Nucleophilicity: Stronger nucleophiles react faster than weaker ones.
Solvent: Aprotic solvents are commonly used to avoid unwanted side reactions with the solvent. fishersci.co.uk
Steric Hindrance: The butyl group at the C-5 position and the isoxazole (B147169) ring itself may exert some steric influence, potentially slowing the reaction compared to a less hindered acyl chloride like acetyl chloride.
Catalysis: The reactions can be catalyzed by both acids and bases. Acid catalysis activates the carbonyl group by protonating the oxygen, making it more electrophilic. byjus.com Base catalysis typically involves deprotonating a neutral nucleophile to make it more potent or using a non-nucleophilic base to scavenge the HCl produced during the reaction. byjus.com
Thermodynamically, these reactions are generally favorable. The conversion of a highly reactive acyl chloride into more stable derivatives such as amides or esters results in a net release of energy. The formation of a stable chloride salt (e.g., ammonium (B1175870) chloride or triethylammonium (B8662869) chloride) as a byproduct also drives the reaction forward. libretexts.org
Table 1: Factors Influencing the Reactivity of this compound in Nucleophilic Acyl Substitution
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more potent nucleophile lowers the activation energy of the initial attack on the carbonyl carbon. |
| Steric Hindrance | Increased steric bulk on the nucleophile or acyl chloride can decrease the rate. | Hindrance makes the approach of the nucleophile to the electrophilic carbonyl center more difficult. |
| Leaving Group Ability | The chloride ion is an excellent leaving group. | Its ability to stabilize a negative charge facilitates the collapse of the tetrahedral intermediate. youtube.com |
| Solvent Polarity | Polar aprotic solvents (e.g., DCM, THF) are often preferred. | They can solvate the intermediate species without reacting with the acyl chloride. fishersci.co.uk |
| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy, although many reactions are fast even at 0°C or room temperature. hud.ac.uk |
The reaction of this compound with primary or secondary amines, as well as ammonia, is a robust and straightforward method for synthesizing the corresponding 5-butylisoxazole-4-carboxamides. masterorganicchemistry.com This reaction, often performed under Schotten-Baumann conditions, typically involves mixing the acyl chloride with the amine in an aprotic solvent. youtube.comfishersci.co.uk An excess of the amine or the addition of a non-nucleophilic base (like pyridine (B92270) or triethylamine) is required to neutralize the hydrogen chloride that is formed as a byproduct. libretexts.orghud.ac.uk
The general reaction proceeds as follows: CH₃(CH₂)₃-C₄H₂NO-COCl + 2 R¹R²NH → CH₃(CH₂)₃-C₄H₂NO-CONR¹R² + R¹R²NH₂⁺Cl⁻
With ammonia, a primary amide is formed, whereas primary and secondary amines yield secondary and tertiary amides, respectively. libretexts.orgmasterorganicchemistry.com A patent describing the synthesis of related isoxazole carboxamides highlights the reaction of 5-methylisoxazole-4-carbonyl chloride with an aniline (B41778) derivative in the presence of an amine base to produce the desired anilide in high yield and purity. google.com A similar outcome is expected for the 5-butyl analogue.
Table 2: Examples of Amide Synthesis from this compound
| Amine Nucleophile | Product | Amide Type |
| Ammonia (NH₃) | 5-Butylisoxazole-4-carboxamide | Primary |
| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-5-butylisoxazole-4-carboxamide | Secondary |
| Pyrrolidine (C₄H₈NH) | (5-Butylisoxazol-4-yl)(pyrrolidin-1-yl)methanone | Tertiary |
| Aniline (C₆H₅NH₂) | 5-Butyl-N-phenylisoxazole-4-carboxamide | Secondary |
Esterification: this compound reacts readily with alcohols (alcoholysis) to form the corresponding esters. The reaction is typically carried out in the presence of a weak base, such as pyridine, which acts as a catalyst and scavenges the HCl byproduct. youtube.comlibretexts.org The mechanism is a standard nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon. youtube.com
CH₃(CH₂)₃-C₄H₂NO-COCl + R-OH + Pyridine → CH₃(CH₂)₃-C₄H₂NO-COOR + Pyridine·HCl
Anhydride Formation: Symmetrical or mixed carboxylic anhydrides can be synthesized from this compound. Reaction with the sodium salt of a carboxylic acid (a carboxylate) leads to the formation of a mixed anhydride. nih.govlibretexts.org Alternatively, treating the acyl chloride with a carboxylic acid in the presence of a base like pyridine also yields the anhydride. libretexts.org
CH₃(CH₂)₃-C₄H₂NO-COCl + R-COONa → CH₃(CH₂)₃-C₄H₂NO-CO-O-CO-R + NaCl
These anhydrides are themselves potent acylating agents, though generally less reactive than the parent acyl chloride. libretexts.org
Table 3: Synthesis of Esters and Anhydrides
| Oxygen Nucleophile | Product | Product Class |
| Methanol (CH₃OH) | Methyl 5-butylisoxazole-4-carboxylate | Ester |
| Ethanol (CH₃CH₂OH) | Ethyl 5-butylisoxazole-4-carboxylate | Ester |
| Sodium Acetate (CH₃COONa) | Acetic 5-butylisoxazole-4-carboxylic anhydride | Mixed Anhydride |
| 5-Butylisoxazole-4-carboxylic acid (in presence of base) | 5-Butylisoxazole-4-carboxylic anhydride | Symmetrical Anhydride |
In a reaction analogous to esterification, this compound can react with thiols (R-SH) or their corresponding alkali metal salts (thiolates, R-SNa) to produce thioesters. wikipedia.org Thiolates are more powerful nucleophiles than thiols and generally provide higher reaction rates. When using a neutral thiol, a base is typically added to facilitate the reaction and neutralize the HCl byproduct. wikipedia.org
CH₃(CH₂)₃-C₄H₂NO-COCl + R-SH + Base → CH₃(CH₂)₃-C₄H₂NO-COSR + Base·HCl
Thioesters are important intermediates in organic synthesis and have unique biochemical relevance, for instance, as derivatives of coenzyme A. wikipedia.org
Table 4: Synthesis of Thioesters
| Sulfur Nucleophile | Product | Product Class |
| Ethanethiol (CH₃CH₂SH) | S-Ethyl 5-butylisoxazole-4-carbothioate | Thioester |
| Sodium thiophenoxide (C₆H₅SNa) | S-Phenyl 5-butylisoxazole-4-carbothioate | Thioester |
Acyl chlorides react with azide (B81097) salts, most commonly sodium azide (NaN₃), to generate acyl azides. This reaction is a standard nucleophilic acyl substitution where the azide ion acts as the nucleophile. Therefore, this compound is expected to react with sodium azide to yield 5-butylisoxazole-4-carbonyl azide.
CH₃(CH₂)₃-C₄H₂NO-COCl + NaN₃ → CH₃(CH₂)₃-C₄H₂NO-CON₃ + NaCl
This transformation is significant because acyl azides are key precursors for the Curtius rearrangement, a thermal or photochemical process that converts the acyl azide into an isocyanate with the loss of nitrogen gas. This provides a synthetic route to amines, ureas, and carbamates from a carboxylic acid derivative.
Transformations of the Isoxazole Heterocycle Mediated by the C-4 Carbonyl Chloride
While the primary reactivity lies at the acyl chloride function, the group at the C-4 position can influence or mediate transformations of the isoxazole ring itself. The strong electron-withdrawing nature of the carbonyl chloride group can affect the stability and electronic distribution of the heterocycle.
Research on related 5-chloroisoxazoles has shown that they can undergo an iron(II) chloride-catalyzed isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides. mdpi.com This process involves a rearrangement of the isoxazole ring. Following this precedent, it is conceivable that this compound, under specific catalytic conditions, could undergo transformations involving the heterocycle. For instance, a Lewis acid catalyst might coordinate to the isoxazole nitrogen or oxygen, facilitating ring-opening or rearrangement reactions.
Another potential transformation is the reductive ring opening of the isoxazole. Molybdenum hexacarbonyl has been used to mediate the reductive ring opening of other isoxazoles to form enaminones, which can then be used in further cyclization reactions. nih.gov The nature of the substituent at the C-4 position is critical in directing the outcome of such reactions. The carbonyl chloride, or its derivatives, could participate in subsequent intramolecular reactions following the ring opening of the isoxazole core.
Iron(II)-Catalyzed Isomerization to 2H-Azirine-2,2-dicarbonyl Dichlorides
A significant reaction pathway for 5-chloroisoxazole-4-carbonyl chlorides, including the butyl-substituted analogue, is the iron(II)-catalyzed isomerization to form 3-substituted-2H-azirine-2,2-dicarbonyl dichlorides. nih.govconsensus.app This transformation represents a fascinating rearrangement where the isoxazole ring is converted into a highly strained three-membered azirine ring.
The process is typically initiated by the catalytic action of an iron(II) salt, such as iron(II) chloride (FeCl₂). nih.govconsensus.app The reaction proceeds at room temperature, indicating a relatively low activation energy barrier for this rearrangement. nih.gov The mechanism is believed to involve the coordination of the iron(II) catalyst to the isoxazole, facilitating the cleavage of the N-O bond and subsequent ring contraction to the azirine system. For 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, this FeCl₂-catalyzed isomerization provides a direct route to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. consensus.app This methodology has been developed as a rapid, room-temperature procedure for synthesizing various 2H-azirine-2-carbonyl chloride derivatives from their 5-chloroisoxazole precursors. mdpi.com
The resulting 2H-azirine-2,2-dicarbonyl dichlorides are valuable synthetic intermediates due to the high ring strain and the presence of two reactive carbonyl chloride functional groups. nih.gov
Subsequent Ring-Opening and Rearrangement Processes (e.g., Formation of Oxazole (B20620) Derivatives)
The 2H-azirine intermediates formed from the isomerization of this compound are not always stable and can undergo further transformations. One such pathway involves a ring-opening and rearrangement process to form oxazole derivatives.
For instance, in the case of 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride, when the isomerization is carried out at a higher temperature (82 °C), the expected 2H-azirine-2,2-dicarboxylic acid is not isolated after hydrolysis. Instead, an oxazole-4-carboxylic acid is formed. nih.gov This outcome is rationalized by the thermal ring-opening of the intermediate azirine to a nitrile ylide. This highly reactive intermediate then undergoes cyclization and subsequent hydrolysis to yield the more stable oxazole ring system. nih.gov
The general principle of 2-carbonyl-2H-azirines rearranging to isoxazoles when the latter is thermodynamically more stable is a known process that can be induced by heat or photoirradiation. researchgate.net The strained azirine ring can also be opened by various nucleophiles, leading to a diverse range of products. rsc.orgbioorg.org For example, the reaction of 2H-azirine-2-carbonyl chlorides with N-, O-, or S-nucleophiles leads to the formation of amides, esters, and thioesters, respectively. mdpi.com
Electrophilic Aromatic Substitution and Directed ortho-Metalation on the Isoxazole Ring
The isoxazole ring, being a π-excessive heterocycle, can undergo electrophilic aromatic substitution. chemicalbook.com The presence of both an electron-donating oxygen atom and an electron-attracting nitrogen atom influences the regioselectivity of this reaction. chemicalbook.com Generally, electrophilic substitution on isoxazoles is known to favor the 4-position. reddit.com However, in this compound, the 4-position is already substituted.
Further electrophilic attack on the substituted isoxazole ring would be influenced by the existing substituents. The butyl group at the 5-position is an electron-donating group, which would activate the ring towards electrophilic attack, while the carbonyl chloride group at the 4-position is strongly electron-withdrawing, deactivating the ring.
A powerful strategy for functionalizing aromatic and heteroaromatic rings is directed ortho-metalation (DoM). wikipedia.orgbaranlab.orgorganic-chemistry.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting lithiated species can then react with various electrophiles. For this to be applied to this compound, a suitable DMG would be required on the isoxazole ring. The heteroatoms within the isoxazole ring itself can act as directing groups, though their effectiveness can vary. uwindsor.ca For π-deficient heterocycles, a DMG is often necessary to achieve efficient lithiation. uwindsor.ca
Prospective Applications in Advanced Organic Synthesis and Materials Science Research
Strategic Intermediate for Accelerating Synthetic Pathways and Improving Reaction Efficiencies
The isoxazole (B147169) moiety itself can be a precursor to other functional groups through ring-opening reactions, offering alternative synthetic routes that might be more efficient than traditional methods. The butyl group substituent on the isoxazole ring can also influence the compound's solubility and reactivity, potentially allowing for more favorable reaction kinetics in certain solvent systems.
Table 1: Exemplary Reactions and Potential Efficiency Improvements
| Nucleophile | Product | Potential Advantage |
|---|---|---|
| Primary Amine | Amide | Rapid, high-yield amide bond formation |
| Alcohol | Ester | Efficient esterification under mild conditions |
| Thiol | Thioester | Direct route to thioester synthesis |
Role in the Synthesis of Novel Organic Building Blocks for Diverse Chemical Transformations
The versatility of 5-Butylisoxazole-4-carbonyl chloride extends to its role as a precursor for a variety of novel organic building blocks. sigmaaldrich.comlifechemicals.com These building blocks are fundamental components for constructing more complex molecular architectures. sigmaaldrich.com The reactions of the carbonyl chloride group allow for the introduction of diverse functionalities, leading to a wide range of derivatives with tailored properties.
For instance, reaction with bifunctional nucleophiles can lead to the formation of heterocyclic compounds or monomers for polymerization. The resulting isoxazole-containing molecules can serve as scaffolds in medicinal chemistry or as key components in the synthesis of agrochemicals and fine chemicals. nbinno.com
Table 2: Potential Novel Building Blocks Derived from this compound
| Reactant | Resulting Building Block | Potential Application Area |
|---|---|---|
| Hydrazine | Isoxazole-hydrazide | Pharmaceutical synthesis |
| Amino acids | Isoxazole-peptide conjugates | Bioorganic chemistry |
| Dienes (via subsequent modification) | Functionalized dienes for Diels-Alder reactions | Complex molecule synthesis |
Contribution to the Development of Specialized Polymeric Materials and Surface Coatings
In the field of materials science, this compound is a promising candidate for the development of specialized polymers and surface coatings. Its ability to react with diols or diamines can be exploited in polycondensation reactions to produce polyesters and polyamides. The incorporation of the isoxazole ring into the polymer backbone can impart unique properties, such as thermal stability, specific solubility characteristics, and the potential for post-polymerization modification.
These specialized polymers could find applications in areas such as high-performance plastics, specialty fibers, and advanced coatings. As a surface-modifying agent, the compound can be used to anchor specific functionalities onto a substrate, altering its surface properties like hydrophobicity, adhesion, or biocompatibility.
Integration into Continuous-Flow Chemistry for Scalable Synthesis
The characteristics of reactions involving this compound, particularly their often rapid nature and high efficiency, make them well-suited for integration into continuous-flow chemistry systems. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and the potential for straightforward scalability.
By immobilizing either the this compound or a nucleophilic reaction partner on a solid support within a flow reactor, the synthesis of its derivatives can be automated and performed on a larger scale. This approach is particularly attractive for industrial applications where consistent product quality and high throughput are essential. The move towards continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, and versatile intermediates like this compound are poised to play a crucial role in this transition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
